Welcome to the BenchChem Online Store!
molecular formula C4H10ClNO2S B8652900 Methanesulfonamide, 1-chloro-N-(1-methylethyl)- CAS No. 52009-26-4

Methanesulfonamide, 1-chloro-N-(1-methylethyl)-

Cat. No. B8652900
M. Wt: 171.65 g/mol
InChI Key: IVJMOAOVJAYQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04295874

Procedure details

A 11.8 g (0.2 mol) sample of isopropylamine was added dropwise to a cooled (-60° C.) solution of 19.3 g (0.1 mol) chloromethanesulfonyl bromide in 200 ml dichloromethane. The reaction was then allowed to warm to about 25° C. and stirred about 16 hours. The reaction mixture was then filtered, washed with water, dried over magnesium sulfate and evaporated to give crude N-isopropyl chloromethanesulfonamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloromethanesulfonyl bromide
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].[Cl:5][CH2:6][S:7](Br)(=[O:9])=[O:8]>ClCCl>[CH:1]([NH:4][S:7]([CH2:6][Cl:5])(=[O:9])=[O:8])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Step Two
Name
chloromethanesulfonyl bromide
Quantity
19.3 g
Type
reactant
Smiles
ClCS(=O)(=O)Br
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)NS(=O)(=O)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.